5-Bromo-1-indanone
Overview
Description
5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It also participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .
Synthesis Analysis
5-Bromo-1-indanone has been synthesized in various studies. For instance, it has been used in the synthesis of compounds with a broad range of biological activity . Another study synthesized seventy-five aurone and indanone compounds, which incorporate derivatives of aurone and indanones .
Molecular Structure Analysis
The molecular formula of 5-Bromo-1-indanone is C9H7BrO, and its molecular weight is 211.06 . It is a 1-indanone derivative .
Chemical Reactions Analysis
5-Bromo-1-indanone is used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination . It can also be synthesized by Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid with chlorosulfonic acid .
Physical And Chemical Properties Analysis
5-Bromo-1-indanone is a solid at 20°C . Its physical properties like density, freezing point, and refractive index have been determined .
Scientific Research Applications
Polymerization Catalysis
5-Bromo-1-indanone is utilized in the synthesis of group 4 metallocenes bearing η5-2-(N-Azolyl)indenyl ligands. These ligands, synthesized via Pd-catalyzed cross-coupling reactions, are used in obtaining semisandwich complexes of zirconium, which demonstrate potential in olefin polymerization catalysis (Lebedev et al., 2009).
Heck-type Cyclizations
5-Bromo-1-indanone is a precursor in Heck-type cyclization reactions. These reactions are instrumental in synthesizing (2-Substituted)-1-indanones via 5-endo-trig cyclizations. The synthesis of these compounds, using microwave heating and other methods, has broad applications in various fields (Zawisza et al., 2008).
Synthesis of Indenyl Butanoate
In pharmaceutical synthesis, the Reformatsky reaction involving 5-methoxy-1-indanone and methyl 2-bromo butyrate is scaled from the lab to the pilot plant, indicating industrial-scale application possibilities for the resulting indenyl butanoate (Scherkenbeck & Siegel, 2005).
Synthesis of Hydrocarbons for Nanotubes
The synthesis of basket-shaped hydrocarbons from 4-bromo-1-indanone suggests its use in creating end-cap templates for carbon nanotubes. This application is crucial in material sciences, especially in the development of nanostructures (Cui et al., 2010).
Synthesis of Indanone Derivatives
5-Bromo-1-indanone is also significant in synthesizing various indanone derivatives. These derivatives have wide applications, including in the fields of pesticide, medicine, dyes, and functional materials, highlighting the compound's versatility (Qian, 2014).
Safety And Hazards
5-Bromo-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
5-bromo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONICAHAPRCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334432 | |
Record name | 5-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-indanone | |
CAS RN |
34598-49-7 | |
Record name | 5-Bromo-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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